
(2R)-2,6,6-Trimethylheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,6,6-Trimethylheptan-1-amine, also known as octodrine, is a synthetic compound that belongs to the class of amines. It is a stimulant that has been used as a dietary supplement and pre-workout enhancer. Octodrine has gained popularity in recent years due to its potential to improve athletic performance and increase energy levels.
Mechanism of Action
Octodrine acts as a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system. It stimulates the release of norepinephrine, which activates the sympathetic nervous system and leads to increased heart rate, blood pressure, and energy levels.
Biochemical and Physiological Effects:
Octodrine has been shown to increase energy levels, improve focus and concentration, and enhance athletic performance. It has also been shown to increase fat metabolism, which can lead to weight loss. However, more research is needed to fully understand the biochemical and physiological effects of (2R)-2,6,6-Trimethylheptan-1-amine.
Advantages and Limitations for Lab Experiments
Octodrine has several advantages for lab experiments. It is easy to synthesize and can be used in a variety of assays to study its effects on different biological systems. However, there are also limitations to its use. Octodrine is a stimulant and can have side effects, such as increased heart rate and blood pressure, which can affect the results of experiments.
Future Directions
There are several future directions for research on (2R)-2,6,6-Trimethylheptan-1-amine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Octodrine has been shown to improve focus and concentration, which could make it a promising alternative to traditional ADHD medications. Another area of interest is its potential as a weight loss supplement. Octodrine has been shown to increase fat metabolism, which could make it a useful tool for promoting weight loss. Finally, more research is needed to fully understand the long-term effects of (2R)-2,6,6-Trimethylheptan-1-amine use and its safety profile.
Synthesis Methods
Octodrine can be synthesized through a multistep process that involves the reaction of 2,6,6-trimethylheptan-1-ol with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced with sodium borohydride to yield (2R)-2,6,6-Trimethylheptan-1-amine.
Scientific Research Applications
Octodrine has been studied for its potential to improve athletic performance and increase energy levels. It has been shown to enhance the release of norepinephrine, a neurotransmitter that plays a role in the fight or flight response. This can lead to increased heart rate, blood pressure, and energy levels.
properties
IUPAC Name |
(2R)-2,6,6-trimethylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8,11H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBHZOTXYFWGU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,6,6-Trimethylheptan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714804.png)
![3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2714805.png)

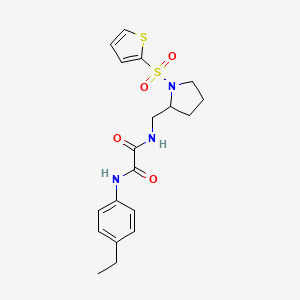
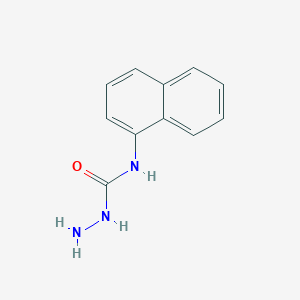
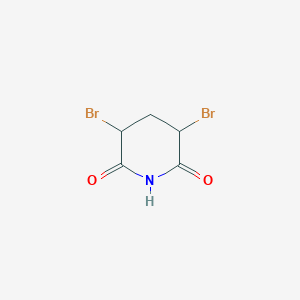
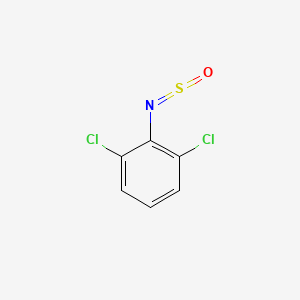

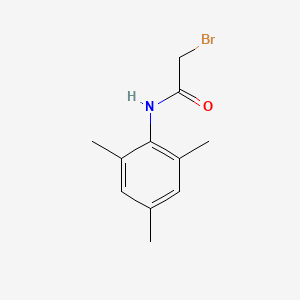

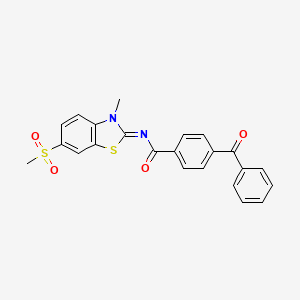
![Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate](/img/structure/B2714821.png)
![5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2714826.png)
